Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide
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Overview
Description
Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide is a chemical compound with the molecular formula C14H19BF3KO2. It is a potassium salt of a trifluoroborate ester, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide typically involves the reaction of 4-(acetyloxy)-3,5-bis(propan-2-yl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as column chromatography. The industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Substitution: It can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed in oxidation reactions.
Substituted Phenyl Derivatives: Formed in substitution reactions.
Scientific Research Applications
Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The trifluoroborate group transfers to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or substituted alkene product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide can be compared with other potassium trifluoroborate salts such as:
- Potassium phenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-bromophenyltrifluoroborate
Uniqueness
The uniqueness of this compound lies in its stability and reactivity, which make it a valuable reagent in various chemical processes. Its acetyloxy and isopropyl groups provide additional steric and electronic effects that can influence the outcome of reactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
potassium;[4-acetyloxy-3,5-di(propan-2-yl)phenyl]-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF3O2.K/c1-8(2)12-6-11(15(16,17)18)7-13(9(3)4)14(12)20-10(5)19;/h6-9H,1-5H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPFZTHXMTYJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C(=C1)C(C)C)OC(=O)C)C(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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